molecular formula C16H18N4O2 B2482716 6-morpholino-N-(2-pyridinylmethyl)nicotinamide CAS No. 866010-35-7

6-morpholino-N-(2-pyridinylmethyl)nicotinamide

Cat. No.: B2482716
CAS No.: 866010-35-7
M. Wt: 298.346
InChI Key: XVROHIXVNSWZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(2-pyridinylmethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-morpholino-N-(2-pyridinylmethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-morpholino-N-(2-pyridinylmethyl)benzamide
  • 6-morpholino-N-(2-pyridinylmethyl)isonicotinamide
  • 6-morpholino-N-(2-pyridinylmethyl)pyrazinamide

Uniqueness

6-morpholino-N-(2-pyridinylmethyl)nicotinamide is unique due to its specific combination of a morpholine ring, a pyridine ring, and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .

Biological Activity

6-Morpholino-N-(2-pyridinylmethyl)nicotinamide is a nicotinamide derivative with significant potential in medicinal chemistry. Its unique structure, comprising a morpholine ring, a pyridine moiety, and a nicotinamide core, suggests diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide. Its chemical formula is C16H18N4O2C_{16}H_{18}N_4O_2, and it has a molecular weight of 302.34 g/mol. The structural uniqueness of this compound allows it to interact with various biological targets.

PropertyValue
IUPAC Name6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Molecular FormulaC16H18N4O2C_{16}H_{18}N_4O_2
Molecular Weight302.34 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates various biochemical pathways by binding to these molecular targets. The exact targets can vary based on the biological context, but research indicates potential interactions with nicotinamide adenine dinucleotide (NAD+) pathways, which play crucial roles in cellular metabolism and signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, its efficacy was tested against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The results indicated that this compound exhibits significant antibacterial activity, particularly against gram-negative bacteria.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several nicotinamide derivatives, including this compound. The compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Effective at concentrations as low as 0.016 mM against Pseudomonas aeruginosa.
  • Selectivity : Higher concentrations were necessary to inhibit gram-positive bacteria like Staphylococcus aureus.

This suggests that the compound may enhance or restore the activity of existing antibiotics against resistant strains .

Therapeutic Potential

Beyond antimicrobial effects, this compound shows promise in other therapeutic areas:

  • Antiparasitic Activity : Preliminary evidence indicates that nicotinamide derivatives can potentiate the effects of common antimalarial drugs without causing erythrocyte toxicity.
  • Neuroprotective Effects : The compound may support neuroprotection by enhancing NAD+ levels, which are critical for cellular health and function.
  • Anti-inflammatory Properties : Research suggests that nicotinamide can reduce inflammation and improve insulin sensitivity, indicating potential applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
6-Morpholino-N-(2-pyridinylmethyl)benzamideMorpholine ring + benzamideModerate antibacterial activity
6-Morpholino-N-(2-pyridinylmethyl)isonicotinamideMorpholine + isonicotinic acidAntimicrobial activity
6-Morpholino-N-(2-pyridinylmethyl)pyrazinamideMorpholine + pyrazineLimited data on biological effects

Properties

IUPAC Name

6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(19-12-14-3-1-2-6-17-14)13-4-5-15(18-11-13)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROHIXVNSWZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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